molecular formula C18H21N3O4 B2573956 (E)-3-(3-methoxyphenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide CAS No. 2034997-89-0

(E)-3-(3-methoxyphenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide

Cat. No.: B2573956
CAS No.: 2034997-89-0
M. Wt: 343.383
InChI Key: KNUZMTNGBFRCAN-AATRIKPKSA-N
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Description

(E)-3-(3-methoxyphenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a highly selective and potent small molecule inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as ACVR1. This kinase is a key component of the bone morphogenetic protein (BMP) signaling pathway, and dysregulated ALK2 activity is directly implicated in the pathogenesis of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification. The compound exerts its effect by competitively binding to the ATP-binding site of the ALK2 kinase domain, thereby suppressing downstream SMAD1/5/8 phosphorylation and signaling. Beyond FOP research, this inhibitor is a critical tool for investigating the role of ALK2 in a variety of cancers, as this receptor has been implicated in tumor progression and metastasis in certain contexts, including pediatric diffuse intrinsic pontine glioma (DIPG). Its high selectivity profile over other kinases makes it an invaluable pharmacological probe for dissecting the specific contributions of ALK2-mediated signaling in developmental biology, skeletal formation, and oncogenic processes, providing a foundation for potential therapeutic development.

Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-15-4-2-3-13(11-15)5-6-16(22)19-12-17-20-18(21-25-17)14-7-9-24-10-8-14/h2-6,11,14H,7-10,12H2,1H3,(H,19,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUZMTNGBFRCAN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs from the provided evidence:

Compound ID/Name Structural Features Key Functional Groups Potential Implications Reference
Target Compound: (E)-3-(3-Methoxyphenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide - E-acrylamide
- 3-Methoxyphenyl
- 1,2,4-Oxadiazole with tetrahydro-2H-pyran-4-yl
Methoxy, oxadiazole, tetrahydropyran Enhanced metabolic stability; potential CNS activity due to lipophilicity -
(Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3312) Z/E hybrid acrylamide
- 4-Chlorophenyl
- 4-Hydroxy-3-methoxyphenyl
Chloro, hydroxy, methoxy, propylamine Polar hydroxy group may reduce membrane permeability; chloro enhances electrophilicity
(S)-3-((4-(N-(((E)-(3-Methoxy-4-hydroxyphenyl)propenoyl)azyl)methyl)-1H-triazol-1-yl)methyl)-pyrido[3,4-b]indole (6g) - Triazole linker
- Pyridoindole core
- 3-Methoxy-4-hydroxyphenyl
Triazole, pyridoindole, hydroxy Triazole improves solubility; pyridoindole may enable π-π stacking with targets
N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-amine (6) - Oxadiazole with tetrahydropyran-ether
- 3-Methylpyridinyl
Oxadiazole, tetrahydropyran-ether, pyridine Pyridine and ether groups may enhance solubility and metal coordination
N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f) - Morpholine-substituted phenyl
- Imidazopyrimidinone core
Morpholine, imidazopyrimidinone Morpholine improves solubility; imidazopyrimidinone may target kinases

Research Findings and Implications

Structural Stability : The target compound’s tetrahydropyran-oxadiazole moiety is structurally analogous to compounds with demonstrated metabolic stability in pharmacokinetic studies (e.g., ’s macrofilaricidal agent) . This contrasts with ’s compound, where a hydroxy group increases polarity but may limit blood-brain barrier penetration .

The target’s oxadiazole-tetrahydropyran unit may similarly engage hydrogen bonding or hydrophobic interactions in enzyme active sites.

Synthetic Accessibility : The target compound’s synthesis likely mirrors methods used for and ’s analogs, involving condensation of acryloyl chlorides with amine-functionalized oxadiazoles .

Q & A

Q. What synthesis methodologies are recommended for laboratory-scale preparation of this compound, and how can reaction efficiency be systematically optimized?

Answer: The compound’s synthesis likely involves multi-step organic reactions, including acrylamide formation and oxadiazole ring cyclization. Key methodologies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for amide bond formation, with microwave-assisted heating to reduce reaction time .
  • Catalytic systems : Transition-metal catalysts (e.g., Cu(I)) for photo-induced sulfonylation or cross-coupling steps, as demonstrated in similar acrylamide syntheses .
  • Optimization via Design of Experiments (DoE) : Apply factorial designs to test variables like temperature, stoichiometry, and pH. For example, a 2^3 factorial design (temperature: 25–80°C; catalyst loading: 1–5 mol%; reaction time: 12–24 hrs) can identify optimal conditions .

Example DoE Table:

FactorLow LevelHigh Level
Temperature (°C)2580
Catalyst (mol%)15
Reaction Time (hr)1224

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry (E-configuration) and oxadiazole ring formation .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts from incomplete cyclization .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for stability studies .

Advanced Research Questions

Q. How can non-covalent interactions influence the compound’s reactivity in catalytic systems or supramolecular assemblies?

Answer: Non-covalent interactions (e.g., hydrogen bonding, π-π stacking) may:

  • Modulate catalytic activity : The methoxyphenyl group could engage in π-stacking with aromatic residues in enzyme active sites, altering reaction kinetics .
  • Enhance stability : Tetrahydro-2H-pyran’s chair conformation may stabilize oxadiazole via intramolecular H-bonding, reducing degradation in aqueous media .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins .

Q. What computational strategies can predict the compound’s interaction with biological targets or guide derivative design?

Answer:

  • Molecular docking : Simulate binding modes with kinases or GPCRs using AutoDock Vina, focusing on the acrylamide warhead’s electrophilicity .
  • De novo scaffold design : Apply algorithms like CoreDesign to generate derivatives with modified oxadiazole substituents while retaining bioactivity .
  • MD simulations : Assess conformational stability of the tetrahydro-2H-pyran ring under physiological conditions .

Q. How should researchers address contradictions in synthetic yield data across studies?

Answer:

  • Root-cause analysis : Compare reaction conditions (e.g., inert atmosphere vs. aerobic) and purity of starting materials .
  • Reproducibility protocols : Standardize quenching methods (e.g., flash-freezing vs. gradual cooling) to minimize oxadiazole ring decomposition .
  • Bayesian optimization : Implement adaptive experimental design to iteratively refine parameters (e.g., solvent polarity, catalyst) and resolve discrepancies .

Methodological Frameworks

Q. What experimental workflows integrate automation for high-throughput screening of derivatives?

Answer:

  • Automated synthesis platforms : Use flow-chemistry reactors for continuous production and inline HPLC monitoring .
  • Machine learning : Train models on historical SAR data to prioritize derivatives with predicted IC50 values < 100 nM .
  • Case study : A factorial DoE (4 variables, 16 runs) reduced optimization time for a similar acrylamide by 60% .

Q. How can researchers design robust in vitro assays to evaluate biological activity?

Answer:

  • Target selection : Prioritize kinases (e.g., Wee1) due to acrylamide’s propensity for covalent inhibition .
  • Assay conditions : Use TR-FRET (time-resolved fluorescence) with ATP-concentration gradients (0.1–10 mM) to measure competitive binding .
  • Data interpretation : Apply Michaelis-Menten kinetics to distinguish covalent vs. non-covalent inhibition mechanisms .

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